1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CPI-169 and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Electrochemical Synthesis
Research by Nematollahi, Momeni, and Khazalpour (2014) explored the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, involving the oxidation of compounds including 1-(4-(4-hydroxyphenyl) piperazin-1-yl) ethanone. This process is significant in the formation of complex organic compounds used in various applications (Nematollahi, Momeni, & Khazalpour, 2014).
Antidepressant Metabolism
The study by Hvenegaard et al. (2012) identified the metabolic pathways of Lu AA21004, a novel antidepressant. It discusses the oxidation processes and the enzymes involved, including the formation of several metabolites from Piperazin-1-yl compounds (Hvenegaard et al., 2012).
Anti-HIV Activity
Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized derivatives from Piperazin-1-yl compounds, aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. This demonstrates the potential use of such compounds in developing treatments for HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Synthesis of Phenylpiperazine Derivatives
Research by Nematollahi and Amani (2011) discussed the electrochemical synthesis of new phenylpiperazine derivatives from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This synthesis approach is environmentally friendly and contributes to the development of pharmacologically active compounds (Nematollahi & Amani, 2011).
Design and Evaluation of 5-HT6 Receptor Ligands
Nirogi et al. (2012) synthesized 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as ligands for the 5-HT₆ receptor. These compounds showed potential in vitro binding affinity and activity in animal models of cognition, indicating their significance in developing treatments for cognitive disorders (Nirogi et al., 2012).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) conducted a study on the synthesis, anticancer, and antituberculosis properties of cyclopropyl piperazine-y-l methanone derivatives. They found significant activity in these areas, highlighting the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-indol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-19-8-7-14-3-1-2-4-16(14)19)18-9-11-20(12-10-18)24(22,23)15-5-6-15/h1-4,7-8,15H,5-6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVHMJGBIYKKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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